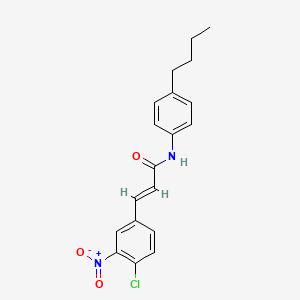
2-(3-bromo-1-adamantyl)-N-(4-ethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-bromo-1-adamantyl)-N-(4-ethoxyphenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. The compound is also known as BRD0705 and is a selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins.
Mécanisme D'action
BRD0705 binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones. This, in turn, leads to the inhibition of transcriptional elongation and gene expression. The compound has been shown to selectively target the BET family of proteins, making it a promising therapeutic agent.
Biochemical and Physiological Effects:
BRD0705 has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to inhibit the expression of various oncogenes, leading to the suppression of tumor growth. Additionally, BRD0705 has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines. The compound has also been shown to have cardioprotective effects by reducing myocardial injury and improving cardiac function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BRD0705 in lab experiments is its specificity towards the BET family of proteins. This makes it a valuable tool for studying the role of these proteins in various biological processes. However, one limitation of using BRD0705 is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of BRD0705. One potential application is in the development of novel cancer therapies. The compound has shown promising results in preclinical studies and could potentially be used in combination with other cancer drugs to improve treatment outcomes. Additionally, BRD0705 could be studied further for its potential applications in the treatment of other diseases such as neurodegenerative disorders and infectious diseases. Finally, future studies could focus on improving the solubility and bioavailability of BRD0705 to make it a more effective therapeutic agent.
Méthodes De Synthèse
The synthesis of BRD0705 involves the reaction of 3-bromo-1-adamantylamine with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with acetic anhydride to form the final product.
Applications De Recherche Scientifique
BRD0705 has been studied extensively for its potential therapeutic applications. The compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and cardiovascular diseases. Studies have shown that BRD0705 is a potent inhibitor of BET proteins, which play a crucial role in gene expression and transcriptional regulation.
Propriétés
IUPAC Name |
2-(3-bromo-1-adamantyl)-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26BrNO2/c1-2-24-17-5-3-16(4-6-17)22-18(23)12-19-8-14-7-15(9-19)11-20(21,10-14)13-19/h3-6,14-15H,2,7-13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSHCCBUAVMJBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC23CC4CC(C2)CC(C4)(C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromo-1-adamantyl)-N-(4-ethoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(3,4-difluorophenoxy)methyl]-N-methyl-N-[2-(4-morpholinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4892199.png)
![(3aS*,5S*,9aS*)-2-(3-methoxybenzyl)-5-(8-quinolinyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4892218.png)
![2-chloro-5-nitrobenzoic acid - 1,6-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-amine (1:1)](/img/structure/B4892234.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-({1-[(2E)-4-methyl-2-penten-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B4892246.png)

![5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4892262.png)

![N-allyl-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4892273.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(1-isopropyl-2-methylpropyl)glycinamide](/img/structure/B4892274.png)
![4-nitro-N-{2-[(2-oxopropyl)thio]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B4892276.png)
![methyl 4-({3-[2-(4-methylphenyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B4892288.png)

![N-[({3-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-3,4-dimethoxybenzamide](/img/structure/B4892296.png)